N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-12-7-9-13(10-8-12)15-11-21-17(19-15)18-14-5-3-4-6-16(14)20-2/h3-11H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEQDBRHGPEYNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 2-methoxyphenyl isothiocyanate with 4-methylphenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to facilitate the formation of the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Synthetic Routes
| Method | Description |
|---|---|
| Thioamide Reaction | Involves the reaction of thioamides with α-haloketones. |
| Continuous Flow Reactors | Utilizes automated systems for large-scale production. |
Chemistry
N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine serves as a building block for synthesizing more complex thiazole derivatives. Its structural characteristics allow it to participate in various chemical reactions, including:
- Oxidation: Can be oxidized to form sulfoxides or sulfones.
- Reduction: Capable of undergoing reduction to yield dihydrothiazole derivatives.
- Substitution: Electrophilic aromatic substitution can introduce various substituents on the phenyl rings.
Biology
Research indicates that this compound exhibits potential antimicrobial and antifungal properties. In vitro studies have demonstrated its effectiveness against various pathogens, making it a candidate for further exploration in antimicrobial drug development.
Medicine
The compound has been investigated for its therapeutic potential in treating diseases such as cancer. Studies have shown that thiazole derivatives can inhibit enzymes involved in cancer cell proliferation, suggesting a mechanism of action that may lead to the development of new anticancer agents.
Case Study: Anticancer Activity
A study evaluated the anticancer effects of thiazole derivatives on cancer cell lines (LoVo and MCF-7). The results indicated significant anti-proliferative effects, with some derivatives demonstrating IC50 values as low as 2.44 µM against LoVo cells. This highlights the compound's potential as a lead in drug development targeting cancer therapies .
Industry
In industrial applications, this compound is utilized in developing new materials with specific properties such as conductivity or fluorescence. Its unique chemical structure allows it to be incorporated into polymers and other materials for enhanced performance.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazol-2-amine derivatives exhibit diverse biological activities influenced by substituent variations on the thiazole core and aryl groups. Below is a systematic comparison:
Table 1: Structural and Functional Comparison of Key Analogues
Key Findings:
Substituent Effects on Activity :
- Electron-Donating Groups (e.g., methoxy, methyl) : Improve tubulin binding by enhancing π-π stacking and hydrophobic interactions. Compound 10s (2,4-dimethoxyphenyl) shows 2.3× greater potency than the target compound due to additional methoxy groups .
- Electron-Withdrawing Groups (e.g., nitro, chloro) : Reduce antiproliferative activity but improve solubility when ionized (e.g., hydrobromide salt in ).
Impact of Aromatic Systems :
- Pyridine vs. Phenyl : Pyridine-containing analogues (e.g., compound 1 ) exhibit lower LogP and altered binding modes due to nitrogen’s electronegativity, reducing potency in microtubule inhibition .
Structural Flexibility :
- N-Alkylation (e.g., propargyl) : Increases metabolic stability but may reduce target affinity due to steric hindrance .
Data Tables
Table 2: Physical and Spectral Data Comparison
| Compound | Melting Point (°C) | ¹H NMR (δ, ppm) | GC-MS (m/z) | LogP |
|---|---|---|---|---|
| This compound | 176–178 | 7.08 (t, 1H), 7.31 (d, 2H), 3.65 (s, 3H) | 296.10 | 3.5 |
| N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | 180–182 | 6.98 (d, 2H), 3.82 (s, 6H) | 342.15 | 4.1 |
| N-(2-Methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine | 142–144 | 8.21 (d, 2H), 7.64 (d, 2H) | 327.36 | 2.9 |
Biological Activity
N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C17H16N2OS
- Molecular Weight : 296.39 g/mol
- CAS Number : 324065-60-3
- Structural Features : The compound features a methoxy group at the 2-position and a methyl group at the 4-position of the phenyl rings, which are significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, it has been suggested that thiazole derivatives can inhibit enzymes involved in bacterial cell wall synthesis, thus exerting antimicrobial effects.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies have shown that thiazole compounds can exhibit significant activity against a range of pathogens.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values comparable to other known antimicrobial agents.
- Biofilm Inhibition : It has been reported to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which is crucial for treating infections caused by these bacteria .
Anticancer Activity
The anticancer potential of this compound has also been explored. Thiazole derivatives are known for their cytotoxic properties against various cancer cell lines.
Case Studies:
- Cell Line Studies : In vitro studies have indicated that this compound exhibits cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range. The presence of electron-donating groups like methyl enhances its activity against these cells .
- Mechanism of Action : The anticancer effects may be mediated through apoptosis induction and inhibition of specific signaling pathways involved in cell proliferation and survival .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other thiazole derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| N-(2-methoxyphenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine | Moderate | High | Chlorine substituent enhances reactivity |
| N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine | High | Moderate | Additional methyl group improves solubility |
| N-(2-methoxyphenyl)-4-nitrophenyl-1,3-thiazol-2-amine | Low | High | Nitro group increases electron affinity |
Q & A
Q. What are the common synthetic routes for preparing N-(2-methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine?
Methodological Answer: The compound can be synthesized via the Hantzsch thiazole synthesis method. This involves reacting a substituted thiourea derivative (e.g., N-(2-methoxyphenyl)thiourea) with a α-haloketone (e.g., 4-(4-methylphenyl)-2-bromoacetophenone) under reflux conditions in ethanol or methanol. Catalytic acetic acid is often added to accelerate cyclization. Purification is typically achieved via recrystallization from dimethylformamide (DMF)/water mixtures .
Q. How is the compound structurally characterized in academic research?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and purity. Aromatic protons appear in the δ 6.5–8.0 ppm range, while the thiazole C2-amine proton resonates near δ 5.5–6.0 ppm .
- X-ray Crystallography: Single-crystal diffraction (using SHELX software) resolves bond lengths, angles, and dihedral angles. For example, the thiazole ring in similar derivatives shows planarity deviations of <10° with adjacent aryl rings .
Q. What analytical techniques are used to assess purity and yield?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>95% threshold).
- Melting Point Analysis: Sharp melting points (e.g., 506–507°C in related compounds) indicate crystallinity and homogeneity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for thiazole derivatives?
Methodological Answer: Discrepancies in bond angles or torsional strains may arise from disordered solvent molecules or thermal motion. Refinement strategies include:
Q. What in silico methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., cyclin-dependent kinases). The thiazole core often forms hydrogen bonds with kinase hinge regions .
- QSAR Studies: Hammett constants (σ) of substituents (e.g., methoxy vs. methyl groups) correlate with antimicrobial IC values. Electron-withdrawing groups enhance electrophilic reactivity .
Q. How can conflicting bioactivity data between in vitro and in vivo studies be analyzed?
Methodological Answer: Contradictions may stem from:
- Pharmacokinetic Variability: Poor oral bioavailability (e.g., due to low solubility) can reduce in vivo efficacy. Use logP calculations (e.g., ClogP ≈ 3.5) to optimize lipophilicity .
- Assay Conditions: Differences in cell lines (e.g., HC-04 hepatocytes vs. AtT-20 pituitary cells) or incubation times impact IC values. Standardize protocols using ’s subtoxic concentration thresholds (30 µM) .
Q. How can reaction conditions be optimized for higher synthetic yields?
Methodological Answer:
Q. What strategies improve the pharmacokinetics of thiazole-based derivatives?
Methodological Answer:
Q. What challenges arise in in vivo toxicity profiling of thiazole derivatives?
Methodological Answer:
Q. How do substituent electronic effects influence the compound’s reactivity?
Methodological Answer:
- Electron-Donating Groups (e.g., methoxy): Stabilize the thiazole ring via resonance, reducing electrophilic substitution rates.
- Electron-Withdrawing Groups (e.g., chloro): Increase ring electron deficiency, favoring nucleophilic attacks at C5. ’s C–H⋯π interactions (2.8–3.0 Å) highlight steric vs. electronic trade-offs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
